The compound (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential in scientific research. Its detailed structure and properties suggest applications in medicinal chemistry and pharmacology.
This compound is cataloged in various chemical databases and literature, providing insights into its molecular structure, synthesis, and potential applications. Notably, resources such as BenchChem and PubChem offer comprehensive data on its chemical properties and classification.
The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core structure combined with various functional groups. This classification is crucial for understanding its chemical behavior and potential interactions with biological systems.
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions, functional group modifications, and purification processes. The synthetic route often requires the use of reagents such as aldehydes, ketones, and various catalysts to facilitate the formation of the desired benzofuran structure.
The molecular formula of this compound is , with a molecular weight of approximately 434.55 g/mol. The structure features:
The compound's structural data can be represented using various notations:
COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=C(C=C(C=C3O2)O)O
provides a text-based representation of the molecular structure.The compound may undergo various chemical reactions typical for benzofuran derivatives:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of the product.
The mechanism of action for this compound is likely related to its interaction with specific biological targets:
Research into similar compounds suggests that benzofuran derivatives can exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
This compound has potential applications in:
CAS No.: 137550-92-6
CAS No.: 145563-68-4
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: